
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-bromo-2-chlorobenzyl group and a 4-methoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzyl chloride and 4-methoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at elevated temperatures (50-80°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzyl alcohols and piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipsychotic properties.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-Methoxybenzyl)piperazine: Similar in structure but lacks the bromo and chloro substituents, leading to different pharmacological profiles.
1-(2-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the position and presence of other substituents, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C19H22BrClN2O |
|---|---|
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-18-5-2-15(3-6-18)13-22-8-10-23(11-9-22)14-16-12-17(20)4-7-19(16)21/h2-7,12H,8-11,13-14H2,1H3 |
Clave InChI |
UNFVTPXHRHDHJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


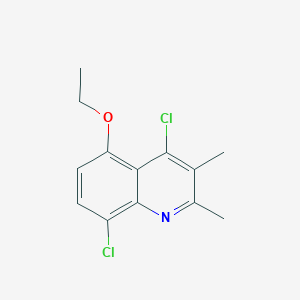
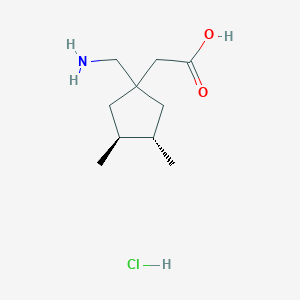
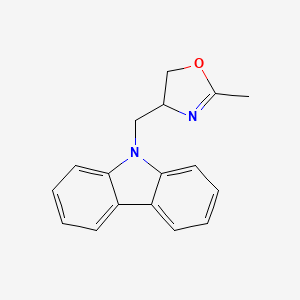

![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
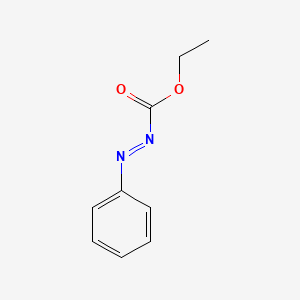


![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
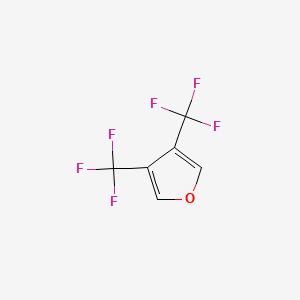
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)



